3-Bromo-5-chlorobenzenecarboximidamide
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Overview
Description
3-Bromo-5-chlorobenzenecarboximidamide is a chemical compound with the molecular formula C7H5BrClN2 It is a derivative of benzenecarboximidamide, where the benzene ring is substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chlorobenzenecarboximidamide typically involves the following steps:
Starting Material: The synthesis begins with 3-Bromo-5-chlorobenzaldehyde.
Formation of Carboximidamide: The aldehyde group is converted to a carboximidamide group through a series of reactions involving reagents such as ammonia or amines under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chlorobenzenecarboximidamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenecarboximidamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Bromo-5-chlorobenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chlorobenzenecarboximidamide involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The carboximidamide group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chlorobenzaldehyde: A precursor in the synthesis of 3-Bromo-5-chlorobenzenecarboximidamide.
3-Bromo-5-chlorobenzoic acid: Another derivative with similar substitution patterns.
3-Bromo-5-chlorobenzonitrile: A compound with a nitrile group instead of a carboximidamide group.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and potential applications. The carboximidamide group also provides unique properties, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
3-bromo-5-chlorobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H3,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCWUAUHQYQXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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